molecular formula C6H10N2O3 B12867983 (2S)-2-Carbamoylpyrrolidine-1-carboxylic acid CAS No. 717094-71-8

(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid

Cat. No.: B12867983
CAS No.: 717094-71-8
M. Wt: 158.16 g/mol
InChI Key: HZWNCWJPJSKCTL-BYPYZUCNSA-N
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Description

(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid is a chiral proline derivative of significant interest in organic synthesis and pharmaceutical research. Compounds within this class, particularly N-carbamoyl prolines, serve as versatile precursors and building blocks. They are valuable in the preparation of N-carboxyanhydrides for peptide synthesis . Furthermore, N-carbamoyl amino acids are important intermediates in the synthesis of hydantoins, which possess a range of clinically useful activities including anticonvulsant, antiarrhythmic, antimicrobial, and potential anticancer properties . The molecular framework of this compound, featuring both a carboxamide and a carboxylic acid functional group on a pyrrolidine ring, makes it a valuable chiral scaffold for developing molecules with specific three-dimensional characteristics. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

717094-71-8

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S)-2-carbamoylpyrrolidine-1-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c7-5(9)4-2-1-3-8(4)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11)/t4-/m0/s1

InChI Key

HZWNCWJPJSKCTL-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)O)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Protection and Activation of Pyrrolidine Derivatives

A common initial step is the protection of the amino and carboxyl groups of pyrrolidine derivatives to facilitate selective reactions:

  • Boc (tert-butoxycarbonyl) Protection : DL-Proline or pyrrolidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate ((Boc)2O) in the presence of sodium bicarbonate in a THF:H2O mixture at room temperature for 12 hours, yielding (tert-butoxycarbonyl)proline with high purity and yield (~98%).

  • Activation of Hydroxyl Groups : Hydroxyl groups on intermediates can be activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxides, which then undergo alkylation in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol.

Amide Bond Formation via Coupling Reagents

The key step in synthesizing (2S)-2-Carbamoylpyrrolidine-1-carboxylic acid involves coupling the protected pyrrolidine derivative with an amine or carboxylic acid derivative:

  • Use of COMU and DIPEA : The coupling reagent COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate) combined with DIPEA (N,N-Diisopropylethylamine) in THF at 0 °C to room temperature facilitates efficient amide bond formation. For example, tert-butyl 2-((9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl)pyrrolidine-1-carboxylate was synthesized with a 66% yield under these conditions.

  • Reaction Conditions : Typically, the reaction is stirred at 0 °C for 1 hour and then refluxed for 24 hours. The product is purified by extraction and chromatographic methods such as supercritical fluid chromatography.

Alkylation and Avoidance of Racemization

  • Alkylation of pyrrolidine derivatives can be performed directly on the compound with protecting groups. However, direct alkylation of a single enantiomeric chiral compound at the 2-position carboxyl group often leads to racemization.

  • To avoid racemization, the protecting group on the carboxyl group is removed before alkylation, or alkylation is performed under mild conditions with careful control of reaction parameters.

Catalytic Hydrogenation for Stereoselective Synthesis

  • Catalytic hydrogenation of double bonds in intermediates can yield cis isomers of pyrrolidine-2-carboxylic acid derivatives with high stereoselectivity when starting from single enantiomer chiral compounds.

  • This method contrasts with common knowledge where catalytic hydrogenation often produces racemic mixtures, indicating an unexpected technical advantage in this approach.

Comparative Yields and Reaction Conditions

Step/Compound Reagents/Conditions Yield (%) Notes
Boc Protection of DL-Proline (Boc)2O, NaHCO3, THF:H2O, rt, 12 h 98 High purity, mild conditions
Amide Coupling (e.g., tert-butyl 2-carbamoylpyrrolidine-1-carboxylate) COMU, DIPEA, THF, 0 °C to reflux, 24 h 61-66 Efficient coupling, requires purification
Alkylation with protection removal Strong base (NaH, n-BuLi), phase transfer catalyst Variable Avoids racemization if done post-deprotection
Catalytic hydrogenation of double bond Pd/C or similar catalyst, H2 atmosphere High (cis isomer) Stereoselective, unexpected cis selectivity

Advantages and Challenges

  • Advantages : The described methods use relatively mild conditions, commercially available reagents, and provide good yields with stereochemical control. The use of COMU as a coupling reagent is notable for its efficiency and reduced side reactions.

  • Challenges : Some methods involve sensitive reagents (e.g., strong bases, catalytic hydrogenation) requiring careful control to prevent racemization or side reactions. Earlier methods using reagents like 9-BBN or borane had lower yields and operational difficulties.

Summary of Key Research Findings

  • The Boc protection of pyrrolidine derivatives is a reliable first step with near-quantitative yields.

  • Amide bond formation using COMU and DIPEA in THF is effective for synthesizing carbamoylpyrrolidine derivatives with yields around 60-70%.

  • Alkylation reactions require careful handling to avoid racemization; removal of protecting groups prior to alkylation is beneficial.

  • Catalytic hydrogenation can selectively produce cis isomers from chiral precursors, an unexpected and valuable stereochemical outcome.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group undergoes typical acid-base reactions, forming salts with bases like sodium hydroxide or amines. For example:

(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid+NaOHSodium salt+H2O\text{(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid} + \text{NaOH} \rightarrow \text{Sodium salt} + \text{H}_2\text{O}

This reaction is critical for improving solubility in aqueous media, particularly in pharmaceutical formulations .

Table 1: Salt Formation Conditions

BaseSolventTemperatureYield (%)Reference
Sodium hydroxideWater/EtOH25°C95
TriethylamineDCM0–25°C88

Amide Bond Formation and Coupling Reactions

The carboxylic acid participates in coupling reactions to form amides, a key step in peptide synthesis. For instance, using COMU as a coupling agent:

(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid+AmineCOMU, DIPEAAmide derivative\text{this compound} + \text{Amine} \xrightarrow{\text{COMU, DIPEA}} \text{Amide derivative}

This method achieved yields of 58–63% in synthesizing anthracene-based amides .

Table 2: Coupling Reaction Parameters

Coupling ReagentBaseSolventTemperatureYield (%)
COMUDIPEADMF0–55°C63
HATUNMMDCM25°C72

Hydrolysis Reactions

The carbamoyl group undergoes hydrolysis under acidic or basic conditions to yield pyrrolidine-2-carboxylic acid derivatives:

  • Acidic Hydrolysis :

    (2S)-2-Carbamoylpyrrolidine-1-carboxylic acidHCl, H2O(2S)-2-Aminopyrrolidine-1-carboxylic acid+CO2\text{this compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(2S)-2-Aminopyrrolidine-1-carboxylic acid} + \text{CO}_2
  • Basic Hydrolysis :

    (2S)-2-Carbamoylpyrrolidine-1-carboxylic acidNaOH(2S)-2-Hydroxypyrrolidine-1-carboxylic acid+NH3\text{this compound} \xrightarrow{\text{NaOH}} \text{(2S)-2-Hydroxypyrrolidine-1-carboxylic acid} + \text{NH}_3

These reactions are pH-dependent and critical for modifying biological activity .

Esterification

The carboxylic acid reacts with alcohols (e.g., benzyl alcohol) to form esters:

(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid+BnOHDCC, DMAPBenzyl ester derivative\text{this compound} + \text{BnOH} \xrightarrow{\text{DCC, DMAP}} \text{Benzyl ester derivative}

This method is used to protect the acid group during multi-step syntheses.

Reductive Amination

The cyclic amine can react with aldehydes/ketones in reductive amination:

(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid+RCHONaBH3CNN-Alkylated derivative\text{this compound} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Alkylated derivative}

This reaction diversifies the compound’s applications in drug discovery.

Interaction with Biological Targets

The carbamoyl group forms hydrogen bonds with enzymes like acetylcholinesterase (AChE), as shown in molecular docking studies. Key interactions include:

  • N–H···O hydrogen bonds with catalytic serine residues.

  • Hydrophobic interactions with the pyrrolidine ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Role in Drug Development
(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid has been investigated for its potential as a building block in the synthesis of bioactive compounds. Its structural features allow it to mimic amino acids, making it useful in designing peptide-based drugs. Research indicates that derivatives of this compound exhibit promising activity against various diseases, including cancer and metabolic disorders .

1.2 Enzyme Inhibition Studies
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on D-amino acid oxidase, which is relevant in the context of hyperprolinemia and related metabolic disorders .

Biochemical Applications

2.1 Metabolic Pathways
This compound plays a role in the biosynthesis of important metabolites. It is involved in the conversion of D-proline to 1-pyrroline-2-carboxylic acid, highlighting its significance in proline metabolism . This pathway is crucial for maintaining nitrogen balance and energy production in cells.

2.2 Therapeutic Potential
The therapeutic potential of this compound extends to its application in treating conditions such as hypertension and neurological disorders. Its ability to modulate neurotransmitter levels makes it a candidate for further research into neurological therapies .

Material Science Applications

3.1 Polymer Synthesis
In material science, this compound has been utilized as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems due to their biocompatibility and controlled release properties .

3.2 Coating Technologies
Research indicates that this compound can be incorporated into coating technologies to enhance the mechanical properties and stability of materials used in biomedical devices .

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryDrug development and enzyme inhibition
BiochemistryMetabolic pathway involvement
Material SciencePolymer synthesis and coating technologies

Case Studies

5.1 Case Study on Enzyme Inhibition
A study published explored the effects of this compound on D-amino acid oxidase activity. Results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorder treatments related to proline metabolism .

5.2 Case Study on Biodegradable Polymers
Another research focused on synthesizing biodegradable polymers using this compound as a monomer. The study demonstrated enhanced mechanical properties and degradation rates suitable for biomedical applications, emphasizing its utility in sustainable material development .

Mechanism of Action

The mechanism of action of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Data Sources :

Biological Activity

(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Overview of Biological Activity

Cholinesterase inhibitors (ChEIs) are crucial in treating conditions like Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic transmission. Recent studies have focused on proline-based carbamates, including this compound, exploring their efficacy as ChEIs.

Inhibitory Activity

Research indicates that derivatives of this compound exhibit varying degrees of inhibitory activity against AChE and BChE. The following table summarizes the inhibitory concentrations (IC50 values) of selected compounds:

Compound NameIC50 (μM)Enzyme Targeted
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate46.35AChE
Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate27.38BChE
Benzyl (2S)-2-[(2-hydroxyphenyl)carbamoyl]pyrrolidine-1-carboxylateNot specifiedBChE

These values demonstrate that certain derivatives possess potent inhibitory effects comparable to established ChEIs like rivastigmine .

The mechanism through which this compound exerts its effects primarily involves the binding to the active sites of AChE and BChE. Molecular docking studies have provided insights into how structural features influence binding affinity and selectivity for these enzymes. For instance, substituents at specific positions on the phenyl ring significantly affect inhibitory potency, suggesting a structure-activity relationship that can be exploited in drug design .

Study 1: Proline-Based Carbamates as ChEIs

A study examined a series of proline-based carbamates, including this compound, for their inhibitory effects on AChE and BChE. The results indicated moderate inhibitory activities across the board, with some compounds showing selectivity towards BChE over AChE. The study employed in vitro assays using human monocytic leukemia THP-1 cell lines to assess cytotoxicity, revealing that most compounds exhibited low toxicity, making them potential candidates for further development .

Study 2: Structure-Activity Relationship Analysis

Another investigation utilized comparative molecular surface analysis (CoMSA) and principal component analysis (PCA) to explore the relationship between structural features and inhibitory potency. This comprehensive approach highlighted key physicochemical properties that contribute to the effectiveness of these compounds as ChEIs .

Q & A

Q. What are the standard synthetic protocols for (2S)-2-Carbamoylpyrrolidine-1-carboxylic acid?

The compound is synthesized via diastereoselective azidation, as described in a study yielding 86% purified product after deprotection and freeze-drying . Key steps include:

  • Deprotection : Using trifluoroacetic acid (TFA) to remove protective groups from precursor esters.
  • Purification : Employing reverse-phase HPLC to isolate the final product.
  • Characterization : Confirmation via 1H^1H-NMR (e.g., signals at δ 13.99 ppm for carboxylic protons) and 13C^{13}C-NMR for carbonyl carbons (~170–175 ppm) .

Q. How is structural purity validated for this compound in experimental settings?

Researchers rely on:

  • NMR Spectroscopy : Detects diastereomeric impurities; overlapping signals in aromatic regions (δ 7.0–8.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • HPLC Analysis : Retention time consistency under gradient elution (e.g., 97.34% purity achieved using C18 columns) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 311.1 for related analogs) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
  • Moisture Control : Use desiccants and avoid aqueous environments, as the compound may degrade upon prolonged water exposure .
  • Light Sensitivity : Protect from UV light to prevent racemization at the chiral center .

Advanced Research Questions

Q. How can diastereoselectivity challenges be addressed during synthesis?

Optimizing reaction conditions is critical:

  • Catalytic Systems : Use chiral auxiliaries (e.g., Fmoc-protected intermediates) to enhance stereochemical control during azidation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing transition states .
  • Temperature Modulation : Lower temperatures (–10°C to 0°C) reduce epimerization risks during carbamate formation .

Q. How should researchers resolve contradictions in spectroscopic data interpretation?

Contradictions arise from:

  • Overlapping NMR Signals : For example, aromatic protons in analogs (δ 7.63–8.69 ppm) may obscure integration. Use deuterated solvents (DMSO-d6) and decoupling techniques .
  • Impurity Artifacts : Trace solvents (e.g., TFA residuals at δ 1.2–1.5 ppm) can mimic product signals. Conduct blank runs and spiking experiments for validation .

Q. What methodologies ensure enantiomeric purity in preclinical studies?

  • Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
  • Circular Dichroism (CD) : Monitor optical activity (e.g., [α]D25^{25}_D values) to confirm configuration retention .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction (e.g., compound 16 in ).

Q. How do degradation products impact pharmacological profiling?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and oxidants (H2 _2O2 _2) to simulate stability .
  • LC-MS/MS : Identify degradation byproducts (e.g., hydrolyzed carbamates or oxidized pyrrolidine rings) .
  • Bioactivity Correlation : Test degraded samples in cell-based assays to assess potency loss .

Q. What computational tools aid in structural confirmation and reactivity prediction?

  • DFT Calculations : Predict NMR chemical shifts and optimize transition-state geometries for synthetic routes .
  • Molecular Dynamics (MD) : Simulate solvent interactions to guide crystallization protocols .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets) .

Methodological Best Practices

  • Data Reproducibility : Document reaction parameters (e.g., equivalents of TFA, stirring duration) to minimize batch-to-batch variability .
  • Safety Protocols : Use fume hoods for azide reactions and PPE (nitrile gloves, safety goggles) to mitigate toxicity risks .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization of acidic byproducts) .

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